N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide
CAS No.: 904525-96-8
Cat. No.: VC11897808
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904525-96-8 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-14-10-15(2)12-16(11-14)21-18(24)13-22-8-9-23(20(26)19(22)25)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | RCKZMBJYYAPWEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3)C |
Introduction
N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide is a complex organic compound belonging to the class of amides. It features a unique combination of functional groups, including an acetamide group and a tetrahydropyrazine ring, which is a type of heterocyclic compound. The molecular formula of this compound is C20H19N3O3, indicating a relatively complex structure with multiple functional groups .
Chemical Reactivity
This compound can participate in various chemical reactions typical of amides and heterocycles, including reactions with nucleophiles or electrophiles. Its stability under different conditions (e.g., temperature and pH) and potential for forming complexes with metals or other ligands are important aspects of its chemical behavior.
Synthesis and Preparation
The synthesis of N-(3,5-dimethylphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and other transformations that require specific reagents and conditions to achieve high yields and purity.
Biological and Medicinal Applications
Compounds with similar structures often exhibit biological activity through interactions with enzymes or receptors. While the specific mechanism of action for this compound is not fully elucidated, its structural features suggest potential applications in medicinal chemistry and pharmaceutical research.
Analytical Techniques
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used to analyze the chemical properties and structure of this compound. These techniques provide valuable insights into its molecular structure and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume